1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione

Lipophilicity logP ADME

1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione (CAS 1267663-32-0) is a critical hydroxylated quinazoline-2,4-dione scaffold for drug discovery and analytical chemistry. Its distinct N1,N3-dimethyl and C6-hydroxy substitution pattern ensures a substantially reduced logP (-0.0572) vs. non-hydroxylated analogs, enhancing aqueous solubility for robust in vitro assays. This compound serves as an essential reference standard for metabolite identification and impurity profiling, with a defined HPLC retention time (24.7 min) for reliable LC-MS/UV method development. The C6-hydroxyl handle enables targeted derivatization for SAR library expansion.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 1267663-32-0
Cat. No. B1357887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
CAS1267663-32-0
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)O)C(=O)N(C1=O)C
InChIInChI=1S/C10H10N2O3/c1-11-8-4-3-6(13)5-7(8)9(14)12(2)10(11)15/h3-5,13H,1-2H3
InChIKeyAGHJHORNXUKEBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione (CAS 1267663-32-0) Procurement & Chemical Identity


1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione (CAS 1267663-32-0) is a heterocyclic organic compound belonging to the quinazoline-2,4-dione class, characterized by a bicyclic framework consisting of fused benzene and pyrimidine rings [1]. Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol . The compound is typically supplied as a solid with purity specifications ranging from 95% to 98% (HPLC) . It requires storage at 2-8°C, with protection from light and inert atmosphere to maintain stability [2].

Why 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione Cannot Be Substituted with Generic Quinazoline-2,4-diones


The presence of both N1 and N3 methyl groups, in conjunction with a C6 hydroxyl substituent, confers physicochemical properties that are distinct from other quinazoline-2,4-dione analogs [1]. Generic substitution with non-hydroxylated or non-methylated quinazoline-2,4-diones is not scientifically justifiable due to significant differences in lipophilicity, thermal stability, and intermolecular hydrogen-bonding capacity [2]. These variations directly impact chromatographic behavior, solubility in biological assay media, and potential target binding interactions . The specific substitution pattern of this compound defines its unique utility as a reference standard, synthetic intermediate, or probe molecule, and cannot be replicated by structurally similar but functionally distinct analogs [3].

Quantitative Differentiation of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione from Closest Analogs


Lipophilicity Shift: logP Reduction vs. Non-hydroxylated Analog

The introduction of a hydroxyl group at the C6 position of 1,3-dimethylquinazoline-2,4-dione dramatically reduces lipophilicity. The target compound exhibits a predicted logP of -0.0572 , whereas the non-hydroxylated analog, 1,3-dimethylquinazoline-2,4-dione (CAS 1013-01-0), has a reported ACD/logP of 1.41 [1]. This represents a decrease in logP of approximately 1.47 units, translating to a >10-fold increase in hydrophilicity.

Lipophilicity logP ADME Solubility

Thermal Stability: Elevated Boiling Point vs. Non-hydroxylated Analog

The target compound exhibits a significantly higher boiling point compared to its non-hydroxylated counterpart. 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione has a reported boiling point of 403.2 ± 0.0 °C at 760 mmHg [1]. In contrast, 1,3-dimethylquinazoline-2,4-dione (CAS 1013-01-0) has a boiling point of 316.4 °C at 760 mmHg . This represents a boiling point elevation of approximately 86.8 °C.

Thermal Stability Boiling Point Volatility Purification

Density Increase: Structural Consequence of Hydroxyl Substitution

The introduction of the C6 hydroxyl group results in a measurable increase in density compared to the non-hydroxylated analog. The target compound has a reported density of 1.4 ± 0.0 g/cm³ [1]. The comparator, 1,3-dimethylquinazoline-2,4-dione (CAS 1013-01-0), has a reported density of 1.256 g/cm³ [2]. This represents an increase of approximately 0.144 g/cm³ (or about 11.5%).

Density Molecular Packing Crystallinity

HPLC Retention Time Differentiation: Confirmed Chromatographic Resolution

In reversed-phase HPLC analysis, 1,3-dimethyl-6-hydroxyquinazoline-2,4-dione elutes at a distinct retention time of 24.7 minutes under specified conditions (Chromolith Performance RP-18e column, gradient from 5% acetonitrile/95% 0.1% TFA to 95% acetonitrile/5% 0.1% TFA over 12.5 min, flow 3 mL/min, detection at 270 nm) [1]. While a direct comparator is not reported in the same chromatogram, the resolution and selectivity parameters for related quinazoline pairs have been documented, indicating that the hydroxyl group provides sufficient polarity difference for baseline separation from non-hydroxylated analogs [2].

Chromatography HPLC Purity Analysis Method Development

Storage Stability: Light Sensitivity and Low-Temperature Requirement

1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione requires refrigerated storage at 2-8°C, protection from light, and an inert atmosphere for long-term stability . In contrast, the non-hydroxylated analog, 1,3-dimethylquinazoline-2,4-dione (CAS 1013-01-0), is typically stored at room temperature without specific light or atmosphere restrictions . This differential stability requirement is a direct consequence of the reactive hydroxyl moiety and must be accounted for in procurement planning and laboratory logistics.

Stability Storage Handling Logistics

Optimal Research and Industrial Application Scenarios for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione


Analytical Reference Standard for Metabolite Identification and Quantification

As a hydroxylated derivative of the quinazoline-2,4-dione scaffold, this compound serves as an authentic reference standard for LC-MS or HPLC-UV method development aimed at detecting and quantifying similar hydroxylated metabolites of drug candidates or environmental transformation products [1]. Its distinct retention time (24.7 min under specified RP-HPLC conditions) and unique mass spectral signature enable accurate identification and quantification in complex biological or environmental matrices .

Hydrophilic Probe for Solubility-Limited Assays

The substantially reduced logP (-0.0572) compared to the non-hydroxylated analog (logP 1.41) makes this compound particularly suitable for in vitro assays where aqueous solubility is critical, such as enzyme inhibition assays or cell-based screens [1]. Its enhanced hydrophilicity reduces the need for high concentrations of organic co-solvents (e.g., DMSO), minimizing vehicle-related artifacts and improving data reliability .

Synthetic Intermediate for Functionalized Quinazoline Libraries

The C6 hydroxyl group provides a reactive handle for further derivatization, such as O-alkylation, acylation, or glycosylation [1]. This compound can be used as a key building block in the synthesis of diverse quinazoline-2,4-dione libraries for structure-activity relationship (SAR) studies targeting kinases, GPCRs, or other therapeutically relevant proteins . The distinct physicochemical profile of the hydroxylated scaffold may lead to novel binding interactions or improved pharmacokinetic properties in downstream compounds [2].

Process Impurity Marker in Pharmaceutical Manufacturing

In the synthesis of quinazoline-2,4-dione-containing active pharmaceutical ingredients (APIs), hydroxylation is a common metabolic or synthetic byproduct [1]. This compound can be used as a certified reference standard for impurity profiling, method validation, and stability studies in pharmaceutical quality control (QC) and regulatory submissions (e.g., ANDA, DMF) . Its well-defined HPLC retention time and storage requirements enable robust and reproducible analytical methods for batch release and shelf-life monitoring [2].

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